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Compound of Interest

Compound Name: 5-Carbethoxyuracil

Cat. No.: B1345524

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 5-
Carbethoxyuracil (also known as Ethyl uracil-5-carboxylate), a heterocyclic compound of
interest in medicinal chemistry and drug development. This document presents nuclear
magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with
detailed experimental protocols for an audience of researchers and drug development
professionals.

Molecular Structure

IUPAC Name: Ethyl 2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Molecular Formula:
C7HsN204 Molecular Weight: 184.15 g/mol CAS Number: 28485-17-8

Spectroscopic Data Summary

The following sections and tables summarize the essential spectroscopic data for the
characterization of 5-Carbethoxyuracil.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H and 3C NMR data presented are based on established values for closely related alkyl
esters of uracil-5-carboxylic acid, providing a reliable reference for the characterization of the
ethyl ester.

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b1345524?utm_src=pdf-interest
https://www.benchchem.com/product/b1345524?utm_src=pdf-body
https://www.benchchem.com/product/b1345524?utm_src=pdf-body
https://www.benchchem.com/product/b1345524?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1345524?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Table 1: *H NMR Spectroscopic Data for 5-Carbethoxyuracil (Estimated)

. . Coupling
Chemical Shift Lo . .
Multiplicity Integration Assignment Constant (J)
(3) ppm
Hz
~11.60 Singlet 1H N3-H -
~11.30 Singlet 1H N-H -
~8.12 Singlet 1H Cé-H -
~4.15 Quartet 2H -OCH2CHs ~7.1
~1.22 Triplet 3H -OCH2CHs ~7.1

Table 2: 13C NMR Spectroscopic Data for 5-Carbethoxyuracil (Estimated)

Chemical Shift (6) ppm Carbon Assignment
~163.2 Ester C=0

~160.5 C4=0

~151.1 C2=0

~149.8 C*

~103.5 C>

~60.5 -OCH2CHs

~14.5 -OCH2CHs

Infrared (IR) Spectroscopy

The infrared spectrum of 5-Carbethoxyuracil is characterized by the vibrational frequencies of
its key functional groups.

Table 3: Key Infrared (IR) Absorption Bands for 5-Carbethoxyuracil
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Wavenumber . . . .

(cm-?) Intensity Vibration Type Functional Group
3200-3050 Medium, Broad N-H Stretch Amide (Uracil ring)
~2980 Medium C-H Stretch Alkyl (Ethyl group)
~1725 Strong C=0 Stretch Ester

~1680 Strong C=0 Stretch Amide (Uracil ring)
~1640 Medium C=C Stretch Alkene (Uracil ring)
~1230 Strong C-O Stretch Ester

Mass Spectrometry (MS)

Mass spectrometry data is crucial for confirming the molecular weight and fragmentation
pattern of the compound.

Table 4. Mass Spectrometry Data for 5-Carbethoxyuracil

mlz lon Type

184 [M]* (Molecular lon)
156 [M - C2H4]*

139 [M - OCH2CHs]*
112 [M - COOCH2CHs]*

Experimental Protocols

The following are representative protocols for obtaining the spectroscopic data presented
above.

NMR Spectroscopy

 Instrumentation: A Bruker Avance 400 spectrometer (or equivalent) operating at 400 MHz for
'H and 100 MHz for 3C nuclei.
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o Sample Preparation: Approximately 10-20 mg of 5-Carbethoxyuracil is dissolved in 0.7 mL
of deuterated dimethyl sulfoxide (DMSO-ds). Tetramethylsilane (TMS) is used as an internal
standard.

e 1H NMR Acquisition: The spectrum is acquired with a spectral width of 16 ppm, a relaxation
delay of 1 second, and 16 scans.

e 13C NMR Acquisition: The spectrum is acquired with a spectral width of 240 ppm, a relaxation
delay of 2 seconds, and 1024 scans. Proton decoupling is employed to simplify the spectrum
to single peaks for each carbon environment.

Infrared (IR) Spectroscopy

¢ Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped
with a universal attenuated total reflectance (UATR) accessory.

o Sample Preparation: A small amount of the solid 5-Carbethoxyuracil sample is placed
directly onto the ATR crystal.

¢ Acquisition: The spectrum is recorded in the range of 4000-400 cm~! with a resolution of 4
cm~1, Atotal of 16 scans are co-added to improve the signal-to-noise ratio. A background
spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample
spectrum.

Mass Spectrometry (MS)

 Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass
spectrometer (or equivalent) with an electrospray ionization (ESI) source.

o Sample Preparation: A dilute solution of 5-Carbethoxyuracil is prepared in a methanol/water
(1:1) mixture at a concentration of approximately 1 pg/mL.

o Acquisition: The sample is introduced into the ESI source via direct infusion at a flow rate of
5 uL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-
500. The capillary voltage is set to 3.5 kV, and the source temperature is maintained at
320°C.
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Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a synthesized batch of 5-Carbethoxyuracil.
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Caption: Workflow for the synthesis and spectroscopic characterization of 5-Carbethoxyuracil.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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